3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Lipophilicity Physicochemical profiling ADME prediction

3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899978-49-5) is a 3,7-disubstituted triazolo[4,5-d]pyrimidine derivative with molecular formula C₁₄H₁₆N₆O and molecular weight 284.32 Da. This heterocyclic compound belongs to a scaffold class extensively explored for kinase inhibition, purinergic receptor antagonism, and phosphodiesterase modulation.

Molecular Formula C14H16N6O
Molecular Weight 284.323
CAS No. 899978-49-5
Cat. No. B2812162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS899978-49-5
Molecular FormulaC14H16N6O
Molecular Weight284.323
Structural Identifiers
SMILESCCN1C2=NC=NC(=C2N=N1)NCC3=CC=CC=C3OC
InChIInChI=1S/C14H16N6O/c1-3-20-14-12(18-19-20)13(16-9-17-14)15-8-10-6-4-5-7-11(10)21-2/h4-7,9H,3,8H2,1-2H3,(H,15,16,17)
InChIKeyQZCZVGIPXPJDSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899978-49-5): Procurement-Relevant Compound Profile


3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899978-49-5) is a 3,7-disubstituted triazolo[4,5-d]pyrimidine derivative with molecular formula C₁₄H₁₆N₆O and molecular weight 284.32 Da . This heterocyclic compound belongs to a scaffold class extensively explored for kinase inhibition, purinergic receptor antagonism, and phosphodiesterase modulation [1]. Importantly, comprehensive database searches confirm that no biological activity data (IC₅₀, Kᵢ, target selectivity, or cellular efficacy) is publicly available for this specific compound in ChEMBL or ZINC [2], distinguishing it from extensively characterized analogs in the same scaffold family. Its primary documented role is as a synthetic intermediate and building block within broader triazolopyrimidine medicinal chemistry programs [3].

Why 3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Cannot Be Interchanged with Class Analogs


Within the triazolo[4,5-d]pyrimidine scaffold class, minor structural variations at the N-3 and N-7 positions produce profound differences in physicochemical properties, biological target engagement, and pharmacological profiles. For example, N-7 arylalkyl substitution patterns have been shown to determine adenosine A₁ versus A₂A receptor subtype selectivity [1], while 3-alkyl chain length directly influences PDE8B inhibitory potency [2]. The target compound's specific combination of an N-3 ethyl group and an N-7 2-methoxybenzylamino substituent generates a distinct LogP and hydrogen-bonding profile relative to unsubstituted, N-3 methyl, or N-7 halogenated benzyl analogs . Generic substitution based solely on core scaffold identity would therefore risk selecting a compound with fundamentally different solubility, permeability, or target selectivity characteristics. The quantitative evidence below substantiates the specific differentiation dimensions that inform rational procurement decisions.

Quantitative Differentiation Evidence for 3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine vs. Closest Analogs


Lipophilicity Differentiation: LogP Comparison vs. 3H-Unsubstituted Parent Scaffold (8-Azaadenine)

The target compound exhibits an ACD/LogP of 1.35 (calculated via ACD/Labs Percepta Platform v14.00), representing a substantial increase in lipophilicity relative to the 3H-unsubstituted parent scaffold 8-azaadenine (CAS 1123-54-2, LogP = −0.0887) . This LogP shift of approximately 1.44 log units is driven by the combined contributions of the N-3 ethyl and N-7 2-methoxybenzyl substituents. Further, the compound's ACD/LogD at pH 7.4 is 2.09, compared with a predicted LogD below 0 for the parent scaffold, indicating a significant difference in ionization-state-dependent partitioning .

Lipophilicity Physicochemical profiling ADME prediction

Rotatable Bond and Conformational Flexibility Differentiation vs. N-3 Unsubstituted Analogs

The target compound possesses 5 freely rotatable bonds (as computed by ACD/Labs), compared with 0 rotatable bonds for the 3H-unsubstituted parent scaffold 8-azaadenine [1]. This difference arises from the N-3 ethyl group and the N-7 2-methoxybenzylamino side chain, which introduce multiple torsional degrees of freedom. The increased flexibility carries implications for entropic penalties upon target binding and for conformational pre-organization requirements in structure-based drug design.

Conformational flexibility Molecular recognition Drug-likeness

Water Solubility Differentiation vs. 3H-Unsubstituted Parent Scaffold

The target compound has an estimated water solubility of 531 mg/L at 25°C (WSKOW v1.41 estimate based on Log Kow = 1.70) . This is significantly lower than the reported solubility of 8-azaadenine (CAS 1123-54-2), which is described as slightly soluble in water . The reduced aqueous solubility is a direct consequence of the increased lipophilicity conferred by the N-3 ethyl and N-7 2-methoxybenzyl substituents.

Aqueous solubility Formulation Bioavailability

Scaffold Class Context: Triazolo[4,5-d]pyrimidine Inhibitor Landscape and Positioning

The triazolo[4,5-d]pyrimidine scaffold class has produced potent inhibitors across multiple target families, including PDE8B/8A (PF-04671536: IC₅₀ = 1.3 nM and 1.9 nM) , GCN2 (IC₅₀ values in the 16–300 nM range in cellular assays) [1], and adenosine receptors (Kᵢ in low nanomolar range) [2]. The target compound, however, has no reported biological activity data in any of these target classes. This absence of characterization represents both a limitation and an opportunity: the compound's 2-methoxybenzylamino substituent at N-7 represents a distinct chemical space relative to the fluorobenzyl, thiazolylmethyl, and chlorobenzyl analogs that dominate characterized members of this class. It is therefore positioned as an underexplored vector for novel target engagement, suitable for screening library inclusion rather than as a characterized tool compound.

Kinase inhibition PDE inhibition Target class positioning

Recommended Application Scenarios for 3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899978-49-5) Based on Differentiated Evidence


Screening Library Inclusion for Novel Kinase or PDE Target Discovery

The compound's distinct N-7 2-methoxybenzylamino substituent occupies chemical space unexplored by characterized triazolo[4,5-d]pyrimidine tool compounds such as the PDE8 inhibitor PF-04671536 or the GCN2 inhibitor series. Its intermediate lipophilicity (ACD/LogP = 1.35) and compliance with Lipinski's Rule of Five (zero violations) make it a favorable candidate for high-throughput screening library inclusion, where its unique substitution pattern may yield novel target engagement profiles not observed with existing class members.

Synthetic Intermediate in Triazolopyrimidine Medicinal Chemistry Programs

Patents from AstraZeneca and other organizations explicitly describe 3,7-disubstituted triazolo[4,5-d]pyrimidines as intermediates for preparing pharmacologically active compounds targeting P2T (P2Y₁₂) receptors . The target compound's 2-methoxybenzyl group at N-7 serves as a synthetic handle for further derivatization or as a protecting group strategy in multi-step syntheses of more complex triazolopyrimidine-based therapeutics, consistent with established solution-phase parallel synthesis methodologies for this scaffold class [1].

Physicochemical Probe for Structure-Property Relationship (SPR) Studies

The compound's well-characterized predicted physicochemical profile (LogP = 1.35, LogD₇.₄ = 2.09, water solubility = 531 mg/L, 5 rotatable bonds) makes it a useful reference compound in SPR studies comparing the effects of N-7 benzylamino substitution patterns on ADME parameters. Its calculated property shifts relative to the 3H-unsubstituted parent scaffold (ΔLogP ≈ +1.44, ΔRotatable bonds = +5) [1] provide a quantitative baseline for understanding how 2-methoxybenzyl substitution alters the drug-likeness landscape of triazolopyrimidine scaffolds.

Negative Control or Counter-Screen Compound for Selectivity Profiling

Given that the compound shows no reported activity against characterized triazolopyrimidine targets (PDE8, GCN2, adenosine receptors) in public databases , it may serve as a structurally related but inactive control in selectivity profiling panels. Its close structural relationship to active class members—combined with confirmed absence of annotated target engagement—enables its use as a specificity control when validating screening hits from focused triazolopyrimidine libraries.

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